Benzoylalanylarginine

Vue d'ensemble

Description

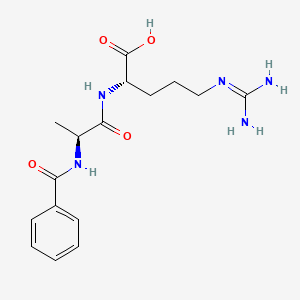

Benzoylalanylarginine is a synthetic compound that belongs to the class of peptides It is composed of the amino acids benzoylalanine and arginine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzoylalanylarginine typically involves the coupling of benzoylalanine with arginine. One common method is the use of carbodiimide-mediated coupling reactions, where benzoylalanine is activated with a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with arginine in the presence of a base like N-methylmorpholine (NMM) to form the peptide bond .

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. In SPPS, the peptide is assembled step-by-step on a solid resin support, allowing for efficient purification and high yield. The process involves repeated cycles of deprotection and coupling reactions, followed by cleavage from the resin and final purification .

Analyse Des Réactions Chimiques

Types of Reactions: Benzoylalanylarginine can undergo various chemical reactions, including:

Oxidation: The arginine residue can be oxidized to form nitric oxide or other nitrogen-containing species.

Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amines.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitric oxide and other nitrogen oxides.

Reduction: Corresponding amines.

Substitution: Various substituted this compound derivatives.

Applications De Recherche Scientifique

Benzoylalanylarginine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.

Biology: It serves as a substrate for enzyme assays, particularly for proteases like trypsin and chymotrypsin.

Medicine: Research into its potential therapeutic applications, including as a drug delivery vehicle or as a component in peptide-based drugs.

Industry: Utilized in the development of biochemical assays and diagnostic tools

Mécanisme D'action

The mechanism of action of benzoylalanylarginine involves its interaction with specific enzymes and receptors. For instance, as a substrate for proteases, it binds to the active site of the enzyme, where it undergoes hydrolysis. The molecular targets include the catalytic residues of the enzyme, and the pathways involved are those related to peptide bond cleavage and subsequent product formation .

Comparaison Avec Des Composés Similaires

Benzoylphenylalanine: Another benzoylated amino acid with similar properties but different applications.

Benzoyltyrosine: Similar in structure but contains a phenolic group, leading to different reactivity.

Benzoylvaline: A branched-chain amino acid derivative with distinct chemical behavior.

Uniqueness: Benzoylalanylarginine is unique due to its combination of benzoyl and arginine residues, which confer specific chemical and biological properties. Its ability to act as a substrate for various proteases makes it particularly valuable in enzymatic studies and biochemical assays .

Activité Biologique

Benzoylalanylarginine (Bz-Ala-Arg) is a dipeptide that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of Bz-Ala-Arg, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Bz-Ala-Arg is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₅O₄ |

| Molecular Weight | 349.38 g/mol |

| Density | 1.35 g/cm³ |

| CAS Number | 71448-11-8 |

Bz-Ala-Arg functions primarily as a substrate for specific enzymes, notably human pancreatic carboxypeptidase B and plasma carboxypeptidase N. Its structure allows it to act as a spectrophotometric substrate, which can be utilized in screening for competitive inhibitors of these enzymes . The interaction with these enzymes may influence various biochemical pathways, potentially affecting processes such as protein digestion and metabolism.

Antimicrobial Activity

Research indicates that Bz-Ala-Arg exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various strains have been documented, revealing promising activity levels:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 25 - 50 |

| Escherichia coli | 50 - 100 |

| Bacillus subtilis | 25 |

These findings suggest that Bz-Ala-Arg could be developed into a therapeutic agent for treating bacterial infections .

Anticancer Potential

In addition to its antimicrobial properties, Bz-Ala-Arg has shown potential in anticancer research. Certain studies have indicated that compounds with similar structures exhibit selective toxicity towards cancer cells while sparing normal cells. The structure-activity relationship (SAR) analysis suggests that modifications to the benzoyl group can enhance the cytotoxicity against cancer cells .

Case Study: Structure-Activity Relationships

A study on benzoxazole derivatives, which are structurally related to Bz-Ala-Arg, revealed that specific substitutions on the benzoyl ring significantly influenced their biological activities. For example, compounds with electron-donating groups demonstrated enhanced antibacterial activity compared to those with electron-withdrawing groups .

Research Findings and Future Directions

The exploration of Bz-Ala-Arg's biological activity is still in its early stages, but several key findings have emerged:

- Antibacterial Efficacy : Bz-Ala-Arg has demonstrated effective antibacterial activity against key pathogens.

- Cytotoxicity : It shows selective toxicity towards cancer cells, indicating potential as an anticancer agent.

- Enzyme Interaction : As a substrate for carboxypeptidases, it may play a role in modulating enzyme activities related to metabolism.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c1-10(20-14(23)11-6-3-2-4-7-11)13(22)21-12(15(24)25)8-5-9-19-16(17)18/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,20,23)(H,21,22)(H,24,25)(H4,17,18,19)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSPJMDEWGLXKT-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221634 | |

| Record name | Benzoylalanylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71448-11-8 | |

| Record name | Benzoylalanylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071448118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylalanylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.